molecular formula C5H5BrN2O B6250645 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole CAS No. 1369335-05-6

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole

Cat. No.: B6250645
CAS No.: 1369335-05-6
M. Wt: 189
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the imidazole and oxazole family, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with bromine in the presence of a base, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol, dichloromethane, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]oxazole derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazoles: These compounds have a sulfur atom instead of an oxygen atom in the ring structure and exhibit similar biological activities.

    Imidazo[2,1-b][1,3]oxazoles: Other derivatives with different substituents at various positions on the ring.

Uniqueness

6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications in medicinal chemistry and material science .

Properties

CAS No.

1369335-05-6

Molecular Formula

C5H5BrN2O

Molecular Weight

189

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.